molecular formula C14H14O2 B13560162 2-(6-Methoxy-2-naphthalenyl)-2-methyloxirane CAS No. 27602-74-0

2-(6-Methoxy-2-naphthalenyl)-2-methyloxirane

Katalognummer: B13560162
CAS-Nummer: 27602-74-0
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: UPEGIZOAIZVQDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Methoxy-2-naphthalenyl)-2-methyloxirane is an organic compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and an oxirane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-2-naphthalenyl)-2-methyloxirane typically involves the reaction of 6-methoxy-2-naphthol with an appropriate epoxidizing agent. One common method is the reaction of 6-methoxy-2-naphthol with a halohydrin, followed by treatment with a base to form the oxirane ring. The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Methoxy-2-naphthalenyl)-2-methyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(6-Methoxy-2-naphthalenyl)-2-methyloxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(6-Methoxy-2-naphthalenyl)-2-methyloxirane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(6-Methoxy-2-naphthalenyl)propanoic acid: Similar structure but with a propanoic acid group instead of an oxirane ring.

    6-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of an oxirane ring.

    4-(6-Methoxy-2-naphthalenyl)-2-butanone: Contains a butanone group instead of an oxirane ring.

Uniqueness

2-(6-Methoxy-2-naphthalenyl)-2-methyloxirane is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Eigenschaften

CAS-Nummer

27602-74-0

Molekularformel

C14H14O2

Molekulargewicht

214.26 g/mol

IUPAC-Name

2-(6-methoxynaphthalen-2-yl)-2-methyloxirane

InChI

InChI=1S/C14H14O2/c1-14(9-16-14)12-5-3-11-8-13(15-2)6-4-10(11)7-12/h3-8H,9H2,1-2H3

InChI-Schlüssel

UPEGIZOAIZVQDQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CO1)C2=CC3=C(C=C2)C=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.